([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
Overview
Description
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine is a synthetic organic compound that features a pyrrole ring substituted with dimethyl and trimethoxyphenyl groups
Scientific Research Applications
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-containing compounds have been shown to inhibit their targets effectively . For instance, TMP analogs have been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of these analogs .
Biochemical Pathways
These effects include anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Result of Action
Tmp-containing compounds have demonstrated diverse bioactivity effects, surpassing the activity of other derivatives at comparable concentrations . For example, one TMP-containing compound inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Analysis
Biochemical Properties
[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. The trimethoxyphenyl group within the compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial as they can modulate cellular processes and potentially lead to therapeutic effects.
Cellular Effects
The effects of [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . These actions can lead to alterations in cell function, potentially resulting in anti-cancer, anti-inflammatory, and anti-microbial effects.
Molecular Mechanism
At the molecular level, [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes such as tubulin and Hsp90 by binding to their active sites, thereby preventing their normal function . Additionally, the compound can trigger caspase activation through oxidative mechanisms, leading to apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained biological activity, although the specific effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further impact its biological activity.
Transport and Distribution
The transport and distribution of [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of [2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine typically involves the reaction of 2,5-dimethylpyrrole with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[2,5-dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-10-6-12(9-17)11(2)18(10)13-7-14(19-3)16(21-5)15(8-13)20-4/h6-8H,9,17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHWVQRLWTGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C(=C2)OC)OC)OC)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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